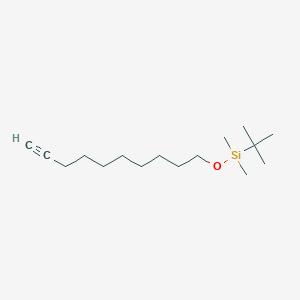

tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H32OSi |

|---|---|

Molecular Weight |

268.51 g/mol |

IUPAC Name |

tert-butyl-dec-9-ynoxy-dimethylsilane |

InChI |

InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h1H,8-15H2,2-6H3 |

InChI Key |

ALBGRDMXFQGBDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCC#C |

Origin of Product |

United States |

Protective Group Chemistry of the Tert Butyldimethylsilyl Tbdms Moiety in Tert Butyl Dec 9 Yn 1 Yloxy Dimethylsilane

Stability Profile of the tert-Butyldimethylsilyloxy Group

The stability of the TBDMS group is a key feature, offering resilience under various reaction conditions while being susceptible to cleavage when desired. ontosight.aitotal-synthesis.com Its hydrolytic stability is approximately 10,000 times greater than that of the trimethylsilyl (B98337) (TMS) ether, making it a more robust choice for complex synthetic pathways. organic-chemistry.org

Stability Under Acidic Conditions

The TBDMS group is known to be sensitive to acidic conditions, a property that is often exploited for its removal. ontosight.ai While stable to mildly acidic environments, such as acetic acid in aqueous tetrahydrofuran (B95107), it can be cleaved under stronger acidic conditions. organic-chemistry.orgnumberanalytics.com The rate of acidic hydrolysis is influenced by steric hindrance around the silicon atom; the bulky tert-butyl group significantly slows the rate of cleavage compared to smaller silyl (B83357) ethers like TMS. total-synthesis.comharvard.edu For instance, TBDMS ethers can be cleaved with reagents like acetic acid/water or acetyl chloride in methanol (B129727). organic-chemistry.org The stability of silyl ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu

Stability Under Basic Conditions

A significant advantage of the TBDMS group is its high stability under basic conditions. ontosight.aitotal-synthesis.com TBDMS ethers are generally resistant to cleavage by strong bases like sodium hydroxide (B78521) and potassium hydroxide, as well as other basic reagents used in organic synthesis. numberanalytics.com This stability allows for transformations such as ester hydrolysis (saponification) or reactions involving organometallic reagents without affecting the protected alcohol. However, under very forcing basic conditions, such as with excess lithium hydroxide at elevated temperatures, cleavage can occur. total-synthesis.com

Stability to Nucleophilic Reagents

The TBDMS group exhibits substantial stability towards a wide range of nucleophilic reagents. This is largely due to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack. Consequently, functional groups protected as TBDMS ethers are compatible with reactions involving Grignard reagents, organolithium reagents, and enolates. However, the silicon-oxygen bond is susceptible to cleavage by fluoride (B91410) ions, which act as exceptionally potent nucleophiles towards silicon. total-synthesis.comnih.gov

Stability to Reductive and Oxidative Conditions

The TBDMS ether is stable under many common reductive and oxidative conditions. It is unaffected by catalytic hydrogenation (e.g., Pd/C) and mild chemical reductions. researchgate.net This allows for the reduction of other functional groups, such as the alkyne in the dec-9-yn-1-yloxy moiety, without disturbing the silyl ether. Similarly, it is resistant to many oxidizing agents. However, certain powerful oxidizing conditions or specific reagents might lead to cleavage.

| Condition Type | Stability Profile | Examples of Compatible Reagents/Conditions | Examples of Cleavage Reagents/Conditions |

|---|---|---|---|

| Acidic | Stable to mild acids, labile to strong acids. | Chromatography on silica (B1680970) gel, mildly acidic workups. total-synthesis.com | HF, HCl, AcOH/H₂O, AcCl in MeOH. total-synthesis.comorganic-chemistry.org |

| Basic | Generally stable. | NaOH, KOH, Grignard reagents, organolithiums. numberanalytics.com | Forcing conditions (e.g., excess LiOH, high temp.). total-synthesis.com |

| Nucleophilic | Stable to most nucleophiles, except fluoride. | Amines, cyanides, enolates. | Fluoride ions (e.g., TBAF, HF). total-synthesis.comnih.gov |

| Reductive/Oxidative | Stable to many common conditions. | Catalytic hydrogenation (Pd/C), mild oxidants. researchgate.net | Strong or specific oxidizing/reducing agents. |

Selective Deprotection Methodologies for this compound

The removal of the TBDMS group, or desilylation, is a crucial step in a synthetic sequence to unmask the original hydroxyl group. The choice of deprotection method depends on the other functional groups present in the molecule.

Fluoride-Mediated Desilylation

The most common and effective method for cleaving TBDMS ethers is through the use of fluoride ion sources. nih.gov This method is highly selective for silicon-oxygen bonds due to the exceptionally high strength of the resulting silicon-fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction. total-synthesis.com The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alkoxide and form a stable fluorosilane. total-synthesis.comfiveable.me

A variety of fluoride-containing reagents can be employed for this purpose, with tetra-n-butylammonium fluoride (TBAF) being the most widely used. total-synthesis.comontosight.ai Other common reagents include hydrogen fluoride (HF) complexes like HF-pyridine, potassium fluoride (KF), and cesium fluoride (CsF). nih.gov The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF). organic-chemistry.org The mild and selective nature of fluoride-mediated deprotection allows for the removal of the TBDMS group without affecting other acid- or base-labile functional groups that might be present in the molecule. fiveable.meorganic-chemistry.org

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Tetra-n-butylammonium fluoride | TBAF | THF, Room Temperature | Most common reagent, can be basic. iwu.edutotal-synthesis.com |

| Hydrogen fluoride-pyridine | HF·Py | THF/Pyridine (B92270), 0 °C to RT | Highly effective; must be used in plastic containers. wikipedia.org |

| Potassium fluoride | KF | MeOH or MeCN, often with a phase-transfer catalyst (e.g., 18-crown-6). | A mild and economical choice. nih.gov |

| Cesium fluoride | CsF | DMF or MeCN, Room Temperature | More reactive than KF. nih.gov |

| Ammonium fluoride | NH₄F | MeOH, Reflux | Buffered fluoride source, can be advantageous for sensitive substrates. nih.gov |

Acid-Catalyzed Hydrolysis of the Silyl Ether

The silicon-oxygen bond of the TBDMS ether is susceptible to cleavage under acidic conditions, although it is significantly more stable than less sterically hindered silyl ethers like trimethylsilyl (TMS) ether. The general mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom by a solvent molecule (e.g., water, methanol) or a conjugate base.

The use of catalytic nitric acid for the specific deprotection of tert-butyldimethylsilyl ethers is not a widely documented or standard procedure in the chemical literature. While various Brønsted and Lewis acids are employed for this transformation, specific protocols detailing the catalytic use of nitric acid are not readily found in major synthetic methodology resources. Therefore, this method is not considered a common or reliable option for cleaving the TBDMS group from a compound like this compound.

A notable development in acid-catalyzed desilylation is the use of phosphomolybdic acid (PMA) supported on silica gel (SiO₂). This heterogeneous catalyst system provides a mild, highly chemoselective, and environmentally benign method for cleaving TBDMS ethers. organic-chemistry.org The reaction proceeds efficiently in solvents like methanol or THF at room temperature. A key advantage of this method is its remarkable tolerance for a wide array of other functional groups, including the alkyne moiety present in this compound. organic-chemistry.org Other sensitive groups such as acetals, esters, and even other silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers remain intact under these conditions. The catalyst can be easily recovered by filtration and reused, adding to the method's "green" credentials. organic-chemistry.org

Table 2: Chemoselectivity of PMA/SiO₂ in TBDMS Deprotection

| Substrate Feature | Functional Group Stability | Catalyst Loading (mol%) | Solvent | Result |

|---|---|---|---|---|

| Aliphatic TBDMS Ether | Cleaved | 0.5 - 2 | Methanol | High Yield |

| Alkyne | Stable | 0.5 - 2 | Methanol | No reaction |

| TBDPS Ether | Stable | 0.5 - 2 | Methanol | No reaction |

| Benzyl (B1604629) (Bn) Ether | Stable | 0.5 - 2 | Methanol | No reaction |

| Ester (OAc, OBz) | Stable | 0.5 - 2 | Methanol | No reaction |

Metal-Catalyzed Deprotection

Various metal-based catalysts have been developed for the deprotection of TBDMS ethers, often operating under mild and highly selective conditions. These methods typically involve Lewis acidic metal salts that activate the Si-O bond towards cleavage.

Prominent examples include:

Iron(III) Tosylate: This inexpensive and non-corrosive catalyst efficiently cleaves TBDMS ethers in methanol at room temperature. iwu.eduiwu.edu The reaction conditions are mild and tolerate alkenes, alkynes, and Boc-protecting groups. iwu.edu A key advantage is the stability of TBDPS ethers under these conditions, allowing for selective deprotection. iwu.eduiwu.edu

Titanium(IV) Chloride (TiCl₄): Complexes of TiCl₄ with Lewis bases such as ethyl acetate (B1210297) smoothly deprotect TBDMS ethers. acs.orgnih.gov Interestingly, these complexes can be more reactive than TiCl₄ alone and show excellent selectivity for aliphatic TBDMS ethers in the presence of aromatic ones. acs.orgnih.gov

Zirconium(IV) Chloride (ZrCl₄): Catalytic amounts (e.g., 20 mol%) of ZrCl₄ in isopropanol (B130326) or other solvents provide a rapid and efficient means of TBDMS ether cleavage. researchgate.netresearchgate.net This method is notable for its high selectivity for TBDMS ethers over the more robust TBDPS ethers. researchgate.net

Other Metal Catalysts: A variety of other metal salts have been reported to catalyze this transformation, including copper(II) sulfate (B86663) (CuSO₄·5H₂O), researchgate.net tin(II) chloride (SnCl₂), niscpr.res.in and zinc(II) triflate (Zn(OTf)₂), researchgate.net each offering a unique profile of reactivity and selectivity.

Table 3: Overview of Selected Metal Catalysts for TBDMS Deprotection

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Key Selectivity / Features |

|---|---|---|---|---|

| Fe(OTs)₃·6H₂O | 2.0 | Methanol | Room Temp. | Tolerates TBDPS, Boc, alkynes. iwu.edu |

| TiCl₄-AcOEt | 1.2 equiv. | Dichloromethane | -78 to 0 °C | Selective for alkyl vs. aryl TBDMS ethers. acs.org |

| ZrCl₄ | 20 | Isopropanol | Room Temp. | Highly selective for TBDMS over TBDPS. researchgate.net |

| CuSO₄·5H₂O | Catalytic | Methanol | Room Temp. | Selective for alkyl TBDMS over phenyl TBDPS/TIPS. researchgate.net |

| Zn(OTf)₂ | 10 | Dichloromethane | 0 °C | Fast reaction times (20-45 min). researchgate.net |

Gold(III) Catalysis for Selective Desilylation

Gold(III) catalysis has emerged as a mild and efficient method for the deprotection of TBDMS ethers. Specifically, sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) serves as an effective catalyst for this transformation. organic-chemistry.orgthieme-connect.com This method allows for the selective cleavage of aliphatic TBDMS ethers in the presence of other silyl ethers, such as aromatic TBDMS ethers, triisopropylsilyl (TIPS) ethers, and tert-butyldiphenylsilyl (TBDPS) ethers. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds at room temperature in methanol, demonstrating high yields and compatibility with a wide range of sensitive functional groups. organic-chemistry.orgthieme-connect.com

The selectivity of the gold(III)-catalyzed desilylation is particularly noteworthy. For instance, less sterically hindered aliphatic TBDMS ethers can be cleaved preferentially over more hindered ones. organic-chemistry.orgthieme-connect.com This regioselectivity is highly valuable in the synthesis of polyfunctional molecules where precise control over deprotection is required. The reaction mechanism is believed to involve the activation of the silicon-oxygen bond by the gold catalyst, facilitating nucleophilic attack by the solvent. nih.govnih.gov

Table 1: Gold(III)-Catalyzed Deprotection of TBDMS Ethers

| Catalyst | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|

| NaAuCl₄·2H₂O | Methanol | Room Temperature | Selective for aliphatic TBDMS ethers over aromatic TBDMS, TIPS, and TBDPS ethers. | organic-chemistry.orgthieme-connect.com |

N-Iodosuccinimide (NIS) in Methanol

A catalytic amount of N-Iodosuccinimide (NIS) in methanol provides a mild and highly chemoselective method for the deprotection of TBDMS ethers. organic-chemistry.orglookchem.com This system is particularly effective for cleaving TBDMS ethers of alcohols while leaving phenolic TBDMS ethers intact. organic-chemistry.orglookchem.comresearchgate.net The reaction proceeds efficiently at room temperature, offering good to excellent yields of the corresponding alcohols. organic-chemistry.orglookchem.com

The notable advantage of this method is its high selectivity, which allows for the deprotection of specific hydroxyl groups in a molecule containing multiple TBDMS-protected alcohols and phenols. organic-chemistry.orgresearchgate.net The mild reaction conditions and the use of an inexpensive catalyst make this a practical approach in organic synthesis. organic-chemistry.org The proposed mechanism involves the activation of the silyl ether by an in situ generated electrophilic iodine species.

Table 2: NIS-Catalyzed Deprotection of TBDMS Ethers

| Reagent | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (catalytic) | Methanol | Room Temperature | Selective for alcoholic TBDMS ethers over phenolic TBDMS ethers. | organic-chemistry.orglookchem.com |

Oxone-Mediated Selective Cleavage

Oxone, in a 50% aqueous methanolic solution, offers a mild, efficient, and inexpensive method for the selective cleavage of primary TBDMS ethers. organic-chemistry.orgscispace.com This reagent allows for the deprotection of primary TBDMS ethers at room temperature in the presence of TBDMS ethers of secondary and tertiary alcohols, as well as phenols. organic-chemistry.orgscispace.com While primary TBDMS ethers are cleaved within a few hours, phenolic TBDMS ethers require significantly longer reaction times for deprotection. organic-chemistry.org

This method is advantageous due to its mild conditions and tolerance of various functional groups, including acid-labile protecting groups. organic-chemistry.org The selectivity for primary TBDMS ethers makes it a valuable tool for the synthesis of complex molecules where differentiation between primary and other alcohols is necessary. organic-chemistry.orgscispace.com

Table 3: Oxone-Mediated Deprotection of TBDMS Ethers

| Reagent | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|

| Oxone | 50% Aqueous Methanol | Room Temperature | Selective for primary TBDMS ethers over secondary, tertiary, and phenolic TBDMS ethers. | organic-chemistry.orgscispace.com |

Chlorotrimethylsilane (B32843)/Potassium Fluoride Dihydrate System

A combination of chlorotrimethylsilane (TMSCl) and potassium fluoride dihydrate (KF·2H₂O) in acetonitrile (B52724) provides a chemoselective, efficient, and operationally simple system for the desilylation of TBDMS ethers. researchgate.netorganic-chemistry.org This method is effective for a range of TBDMS-protected alcohols, including primary, secondary, and sterically hindered substrates. organic-chemistry.org The reaction proceeds rapidly at room temperature, often achieving high yields within minutes. organic-chemistry.org

A key feature of this system is its chemoselectivity, as it leaves other common protecting groups such as benzyl, methoxymethyl, and tetrahydropyranyl ethers intact. organic-chemistry.org The mechanism is thought to involve the in situ generation of hydrofluoric acid from KF·2H₂O, which, in concert with TMSCl, facilitates the cleavage of the TBDMS ether. organic-chemistry.org

Table 4: TMSCl/KF·2H₂O System for TBDMS Ether Deprotection

| Reagents | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|

| Chlorotrimethylsilane, Potassium Fluoride Dihydrate | Acetonitrile | Room Temperature | Chemoselective, tolerates other protecting groups like benzyl and THP ethers. | researchgate.netorganic-chemistry.org |

Orthogonal Deprotection Strategies for TBDMS Ethers in Polyfunctional Molecules

In the synthesis of complex polyfunctional molecules, orthogonal deprotection strategies are essential. This involves the selective removal of one protecting group in the presence of others that are stable to the reaction conditions. The TBDMS group plays a significant role in such strategies due to the variety of conditions under which it can be cleaved.

For instance, the selective deprotection of an aliphatic TBDMS ether can be achieved using catalytic sodium tetrachloroaurate(III) dihydrate while leaving aromatic TBDMS, TIPS, and TBDPS ethers untouched. organic-chemistry.orgresearchgate.net This allows for the sequential unmasking of different hydroxyl groups within the same molecule. Similarly, NIS in methanol can selectively remove TBDMS ethers from alcohols in the presence of phenolic TBDMS ethers, providing another layer of orthogonality. organic-chemistry.org

The choice of deprotection agent can be tailored to the specific combination of protecting groups present in the molecule. For example, conditions that are mild enough to leave acid-sensitive or base-sensitive groups intact while cleaving the TBDMS ether are highly sought after. The development of such selective methods is crucial for the efficient and high-yielding synthesis of complex natural products and other multifunctional compounds. organic-chemistry.org

Studies on Chemo- and Regioselectivity in TBDMS Ether Cleavage

Extensive research has focused on the chemo- and regioselectivity of TBDMS ether cleavage, aiming to provide chemists with a predictable and controllable toolbox for deprotection. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of TBDMS ethers, this often involves selective deprotection in the presence of other silyl ethers or different protecting groups. nih.govresearchgate.net

For example, catalytic amounts of copper(II) sulfate pentahydrate in methanol can efficiently cleave TBDMS ethers. researchgate.net Research has also demonstrated the selective removal of phenolic TBDMS ethers in the presence of alkyl TBDMS ethers using reagents like potassium bifluoride. nih.gov

Regioselectivity, the preference for reaction at one position over another, is also a critical aspect. The selective cleavage of a primary TBDMS ether over a secondary or tertiary one using Oxone is a prime example of regioselective deprotection. organic-chemistry.org Similarly, gold(III) catalysis can differentiate between sterically different aliphatic TBDMS ethers. thieme-connect.com The ability to selectively deprotect a specific TBDMS ether based on its electronic environment or steric hindrance is a powerful tool in synthetic chemistry. lookchem.comnih.gov

Reactivity and Transformations of the Alkyne Moiety in Tert Butyl Dec 9 Yn 1 Yloxy Dimethylsilane Derivatives

Carbon-Carbon Bond Forming Reactions

The presence of a terminal alkyne in tert-butyl(dec-9-yn-1-yloxy)dimethylsilane allows for its participation in a range of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures. These reactions can be broadly classified into two categories: those that proceed through a nucleophilic acetylide intermediate and those that are catalyzed by transition metals.

The acidic proton of the terminal alkyne in this compound can be readily removed by a strong base to form a potent carbon nucleophile, a lithium acetylide. This acetylide can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond, thereby extending the carbon chain.

The formation of the lithium acetylide of this compound is typically achieved by treatment with an organolithium reagent, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithium acetylide is a powerful nucleophile that readily participates in SN2 reactions with primary alkyl halides. This two-step, one-pot procedure is a classical and effective method for the alkylation of terminal alkynes. The general transformation is depicted below:

Reaction Scheme:

R-C≡C-H + R'-X + Base -> R-C≡C-R' + [HBase]X

R-C≡C-H + R''R'''C=C(OSiMe₃)R' -> Products

R-C≡C-X + R'-CHO -> R-C≡C-CH(OH)R'

Addition Reactions to the Alkyne Triple Bond

Addition reactions involving the π-bonds of the alkyne are fundamental to its utility in synthesis. These transformations allow for the stereoselective and regioselective introduction of new functional groups, converting the linear alkyne into more complex vinyl or saturated derivatives.

Hydrosilylation is an atom-economical process that involves the addition of a silicon-hydride (Si-H) bond across the alkyne triple bond to form a vinylsilane. sigmaaldrich.com The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst, silane (B1218182), and reaction conditions. sigmaaldrich.comscientificspectator.com For a terminal alkyne such as this compound, three possible isomeric products can be formed: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.

α-Addition: The silyl (B83357) group adds to the terminal carbon (C-10) of the decyne chain.

β-Addition: The silyl group adds to the internal carbon (C-9) of the decyne chain.

Catalyst systems based on platinum, rhodium, and ruthenium are commonly employed. sigmaaldrich.comscientificspectator.com Platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, typically yield the (E)-β-vinylsilane (trans-addition product). sigmaaldrich.com However, recent advancements have identified ruthenium catalysts that exhibit remarkable and alternative selectivity.

A significant development is the use of cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, which efficiently catalyze the hydrosilylation of terminal alkynes to afford the α-vinylsilane product. nih.govacs.org This transformation proceeds via a clean trans-addition of the silane, a mechanistically distinct pathway from the more common cis-addition. nih.gov The reaction is tolerant of a wide variety of functional groups, including the silyl ether present in the target molecule. nih.govacs.org This method provides a direct route to 1,1-disubstituted vinylsilanes, which are valuable synthetic intermediates. sigmaaldrich.com

The choice of catalyst and silane allows for precise control over the isomeric product, as detailed in the table below.

Table 1: Catalyst-Dependent Selectivity in Hydrosilylation of Terminal Alkynes

| Catalyst System | Predominant Product | Selectivity | Addition Type | Reference(s) |

|---|---|---|---|---|

| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | High α-selectivity | trans-addition | nih.gov, acs.org |

| Platinum (e.g., Karstedt's) | (E)-β-vinylsilane | High β-selectivity | cis-addition | sigmaaldrich.com |

| Rhodium (e.g., Wilkinson's) | (Z)- or (E)-β-vinylsilane | Solvent Dependent | cis-addition | sigmaaldrich.com |

Hydroboration-oxidation is a powerful two-step sequence for the anti-Markovnikov hydration of alkynes. ucalgary.cachemistrysteps.com When applied to a terminal alkyne like this compound, this process leads to the formation of a terminal aldehyde.

The reaction proceeds in two distinct stages:

Hydroboration: A borane (B79455) reagent adds across the triple bond. To prevent double addition across both π-bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. chemistrysteps.comlibretexts.org The addition is regioselective, with the boron atom adding to the less substituted terminal carbon (anti-Markovnikov). masterorganicchemistry.com The reaction is also stereospecific, occurring via a syn-addition of the H-B bond to form a vinylborane (B8500763) intermediate. libretexts.orgmasterorganicchemistry.com

Oxidation: The intermediate vinylborane is then oxidized, typically using basic hydrogen peroxide (H₂O₂/NaOH). ucalgary.ca This step replaces the carbon-boron bond with a carbon-hydroxyl bond, generating an enol. jove.combyjus.com The enol is unstable and rapidly tautomerizes to the more stable aldehyde product. masterorganicchemistry.com

Table 2: Reagents for Hydroboration-Oxidation of Terminal Alkynes

| Step | Reagent(s) | Purpose | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1. Hydroboration | Disiamylborane or 9-BBN | Regioselective syn-addition to the alkyne | Vinylborane | libretexts.org, chemistrysteps.com |

Cycloaddition Chemistry

The alkyne group is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic ring systems.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yield, and broad scope. wikipedia.orgorganic-chemistry.org The thermal reaction requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.org

A significant advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly regioselective and proceeds under mild conditions, often at room temperature and in aqueous solvents. organic-chemistry.orgnih.gov The reaction exclusively yields the 1,4-disubstituted triazole isomer. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.org

For this compound, the CuAAC reaction offers a robust method for conjugation, allowing the long silyl-protected chain to be attached to molecules bearing an azide group. The reaction is highly chemoselective, leaving the silyl ether and alkyl chain untouched. interchim.fr

Table 3: Common Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Cu(I) Source | Reducing Agent (if needed) | Typical Solvent(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O, DMF, DMSO | In-situ generation of Cu(I) from Cu(II) | wikipedia.org |

| CuI | None | THF, CH₃CN, DMF | Direct use of a Cu(I) salt | mdpi.com |

While this compound itself lacks a second reactive group for intramolecular cyclization, it serves as an ideal precursor for substrates designed for such reactions. By modifying the alkyl chain to include a tethered nucleophile or another unsaturated group, a variety of cyclic structures can be accessed.

For example, a derivative containing a pendant nucleophile (such as an alcohol or amine) could undergo cyclization onto the alkyne when activated by an appropriate catalyst. Gold-catalyzed reactions are particularly effective for activating alkynes toward nucleophilic attack. nih.gov Similarly, introducing an alkene moiety into the chain would create an enyne substrate, which can undergo powerful cyclization reactions like enyne metathesis (discussed in 4.3) or Prins-type cyclizations. researchgate.net

Intramolecular silyl nitronate cycloadditions (ISNC) represent another pathway, where an alkynyl-nitroether derivative can be cyclized to form complex heterocyclic products like dihydrofuroisoxazoles. mdpi.com The strategy relies on generating a nitronate that attacks the alkyne intramolecularly.

Table 4: Potential Intramolecular Cyclization Strategies for Alkyne Derivatives

| Tethered Functional Group | Reaction Type | Catalyst/Reagent | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Alkene (Enyne) | Ring-Closing Enyne Metathesis | Grubbs Catalyst (Ru-based) | Cyclic 1,3-Diene | nih.gov, uwindsor.ca |

| Allylsilane | Au-Catalyzed Allylation | Ph₃PAuCl/AgSbF₆ | Alkoxy Vinyl Silane | nih.gov |

| Nitro Group | Silyl Nitronate Cycloaddition | Base, Silylating Agent | Furoisoxazole derivative | mdpi.com |

Alkyne Metathesis and Olefin Metathesis Approaches

Alkyne and enyne metathesis are powerful carbon-carbon bond-forming reactions catalyzed by transition metal complexes, typically those based on ruthenium or molybdenum. These methods allow for the reorganization of unsaturated frameworks.

Enyne metathesis involves the reaction between an alkene and an alkyne. nih.gov When applied to a derivative of this compound, two main approaches are possible:

Cross-Metathesis: An intermolecular reaction between the terminal alkyne and a separate olefin. This reaction, often catalyzed by a Grubbs-type ruthenium catalyst, generates a new, substituted 1,3-diene. nih.gov The use of silylated alkynes in enyne cross-metathesis can proceed with high regio- and stereoselectivity. nih.govresearchgate.net

Ring-Closing Enyne Metathesis (RCEYM): An intramolecular reaction of a substrate containing both an alkene and an alkyne tethered by a chain. RCEYM is a highly effective method for synthesizing carbo- and heterocyclic rings that feature a 1,3-diene moiety, which can be used for subsequent transformations like Diels-Alder reactions. nih.govuwindsor.ca

The silyl ether in the parent compound is stable to the conditions of olefin and enyne metathesis, making it a compatible protecting group for these complex synthetic sequences. nih.gov

Table 5: Enyne Metathesis Approaches Involving Terminal Alkynes

| Metathesis Type | Description | Typical Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Cross-Metathesis | Intermolecular reaction of an alkyne and an alkene | Grubbs I or II Generation | Substituted 1,3-Diene | nih.gov, researchgate.net |

Stereochemical Control in Alkyne Transformations

Diastereoselective Transformations Guided by the Alkynyl Silyl Ether Scaffold

No research data was found that specifically investigates diastereoselective transformations of this compound where the stereochemical outcome is directed by the silyl ether group.

Enantioselective Processes

No literature could be retrieved detailing enantioselective processes involving the alkyne moiety of this compound.

Applications of Tert Butyl Dec 9 Yn 1 Yloxy Dimethylsilane in Complex Molecule Synthesis

Total Synthesis of Natural Products

While the specific application of tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane in the total synthesis of the natural products outlined below is not extensively documented in publicly available scientific literature, its structural motifs are representative of intermediates commonly employed in the synthesis of complex natural products. The following sections will discuss the potential and demonstrated roles of this and structurally similar long-chain silyl-protected alkynes in the synthesis of various classes of natural products.

Macrolactones, large cyclic esters, and various heterocyclic compounds are common targets in natural product synthesis due to their diverse biological activities. The construction of these complex cyclic systems often relies on the use of linear precursors containing multiple functional groups that can be strategically cyclized. A compound like this compound could serve as a key building block in the synthesis of such precursors. The alkyne can be elaborated into a more complex side chain, and the protected alcohol can be deprotected and used as the nucleophile in a macrolactonization reaction. Although specific examples employing this exact molecule are not prominent in the literature, the general strategy of using silyl-protected alkynyl alcohols is a cornerstone of macrolide synthesis.

Polyene and diyne moieties are characteristic features of many natural products, contributing to their unique electronic and biological properties. The terminal alkyne of this compound makes it a suitable precursor for the construction of such systems. Through iterative coupling reactions, such as the Sonogashira or Glaser couplings, the alkyne can be linked to other alkynes or vinyl halides to build up conjugated polyene and diyne chains. The long alkyl chain of this particular building block can provide solubility and prevent aggregation during the synthesis of these often rigid and insoluble systems.

The total synthesis of complex natural products like Allahabadolactone A requires a highly strategic approach involving the assembly of multiple chiral centers and functional groups. While a direct application of this compound in the synthesis of Allahabadolactone A has not been reported, the synthesis of similar complex natural products often involves the use of silyl-protected alkynes. These building blocks allow for the controlled construction of the carbon skeleton before the introduction of more sensitive functional groups.

Design and Synthesis of Biologically Active Compounds

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific proteins. A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the distance and orientation between the two proteins.

Synthesis of Bioinspired Acetylenic Lipids

Information regarding the specific application of this compound in the synthesis of bioinspired acetylenic lipids is not available in the provided search results. While marine sponges are a known source of unique acetylenic lipids, and the subject compound is a plausible building block for their synthesis, no direct literature examples were found to substantiate this application.

Development of Novel Synthetic Methodologies

In addition to its role as a building block, this compound and structurally similar compounds are instrumental in the exploration and development of new synthetic reactions. The presence of both a silyl (B83357) ether and a remote alkyne function within the same molecule allows for the investigation of complex reaction cascades and intramolecular transformations.

Precursor for Vinyl Silyl Ether Synthesis

The conversion of the terminal alkyne in this compound to a vinyl silyl ether, typically via a hydrosilylation reaction, is a chemically feasible transformation. However, specific examples or detailed research findings on the use of this particular compound as a precursor for vinyl silyl ether synthesis were not identified in the search results. General methods for the hydrosilylation of terminal alkynes are well-established but their direct application to this substrate is not documented in the available literature.

Ionic Remote α-C–H Allenylation of Silyl Ethers

A novel synthetic methodology has been developed that utilizes silyl ethers tethered to an alkyne, such as this compound, to achieve a remote C-H functionalization. This reaction, a silylium-ion-promoted α-C–H allenylation, demonstrates a sophisticated reaction cascade to form a new carbon-carbon bond at the α-position relative to the silyl ether oxygen. acs.orgnih.govresearchgate.net

The proposed mechanism is initiated by the interaction of a silylium (B1239981) ion with the alkyne, which triggers a trans-selective hydrosilylation. This step is followed by a key intramolecular acs.orgorganic-chemistry.org-hydride shift. In this process, a hydride from the methylene (B1212753) group alpha to the silyl ether is transferred to the β-silicon-stabilized vinyl cation that was formed in situ. This intramolecular event generates a silylcarboxonium ion. acs.orgnih.gov This reactive intermediate is then intercepted by an external nucleophile, such as a propargylsilane, which undergoes a rapid silylium-ion-catalyzed isomerization from an allenylsilane. acs.orgresearchgate.net The final allenylation step regenerates the silylium-ion catalyst, thus closing the catalytic cycle. acs.orgnih.gov

This methodology effectively transforms an inert α-C–H bond into a reactive site for C-C bond formation through an ionic mechanism, showcasing the utility of substrates like this compound in developing complex, catalytic transformations. The reaction has been shown to be tolerant of various functional groups on the aromatic ring of related substrates. acs.org

| Substrate | R Group | Product | Yield (%) |

|---|---|---|---|

| 1a | H | 3aa | 73 |

| 1b | 4-Me | 3ba | 78 |

| 1c | 4-OMe | 3ca | 85 |

| 1d | 4-F | 3da | 81 |

| 1e | 4-tBu | 3ea | 95 |

| 1f | 3,5-Me₂ | 3fa | 81 |

Mechanistic Insights and Theoretical Considerations

Mechanistic Studies of Silylation and Desilylation Reactions

The formation (silylation) and cleavage (desilylation) of the tert-butyldimethylsilyl (TBS) ether in molecules like tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane are fundamental processes in organic synthesis. Mechanistic studies have provided a detailed understanding of these reactions. The silylation of an alcohol and the subsequent desilylation of the resulting silyl (B83357) ether are reversible processes, often controllable under specific, mild conditions. libretexts.orgwikipedia.org

The formation of silyl ethers involves the reaction of an alcohol with a silyl halide, typically in the presence of a base. The generally accepted mechanism proceeds through a substitution reaction at the silicon center. chem-station.com Silicon's ability to form hypervalent, five- and six-coordinate intermediates plays a crucial role in these transformations. libretexts.org The cleavage of silyl ethers, particularly the robust TBS group, is often achieved using fluoride (B91410) ions or acidic conditions. The driving force for fluoride-based deprotection is the formation of the very strong Si-F bond. chem-station.comorganic-chemistry.org

Role of Catalyst Activation and Intermediate Formation

The efficiency and mildness of silylation reactions are heavily dependent on the catalytic system employed. The classic Corey protocol utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole (B134444) in a solvent like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org Initially, it was proposed that imidazole reacts with TBDMS-Cl to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. However, later research suggests that DMF itself can act as a catalyst in this transformation. organic-chemistry.org

Various catalysts have been developed to facilitate the silylation of even sterically hindered or sensitive alcohols. Proazaphosphatranes, for instance, are highly efficient catalysts for silylation with TBDMSCl. organic-chemistry.org In some cases, silylation can proceed smoothly at room temperature without any catalyst, using a DMSO-hexane solvent system, where it is presumed that DMSO activates the silicon atom of the silyl chloride. psu.edu

During both silylation and desilylation, the formation of a pentacoordinate silicon intermediate is a key mechanistic feature. chem-station.com In fluoride-mediated desilylation, the nucleophilic fluoride anion attacks the silicon atom, forming a transient, unstable pentavalent intermediate. This intermediate then breaks down, cleaving the Si-O bond and liberating the alcohol. organic-chemistry.org Similarly, in acid-catalyzed desilylation, protonation of the ether oxygen is followed by nucleophilic attack (e.g., by water), likely proceeding through a similar hypervalent silicon species. libretexts.org Experimental and computational studies on gold-catalyzed silylation of C-O bonds have shown that the activation of the ether is the rate-determining step, proceeding via an S_H2-type mechanism that involves silyl radical species generated at the catalyst interface. rsc.org

Understanding Transition State Structures in Silyl Ether Chemistry

The mechanism of substitution at the silicon center can be complex, with possibilities including S_N2-like, pentavalent intermediate, and hexavalent intermediate pathways. libretexts.org Kinetic data often suggest a second-order reaction, which supports mechanisms involving more than one molecule in the rate-determining step, such as the pentavalent or hexavalent intermediate pathways. libretexts.org

Theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in modeling the transition states involved in these reactions. researchgate.net For instance, in the transfer of a silyl group to a C-C triple bond, the transition states for the rate-determining step have been compared in terms of energy and structure. researchgate.net These calculations help chemists understand the energy barriers and the geometry of the molecules as they transform from reactants to products, providing insight into the factors that control reaction rates and selectivity. The transition states in silyl ether chemistry are influenced by the nature of the catalyst, the solvent, and the steric and electronic properties of the substituents on the silicon atom and the alcohol.

Electronic and Steric Effects of the tert-Butyldimethylsilyl Group on Alkyne Reactivity

The tert-butyldimethylsilyl (TBS) group is not merely a passive protecting group; its electronic and steric properties can significantly influence the reactivity of other functional groups within the molecule, such as the terminal alkyne in this compound.

Steric Effects: The TBS group is sterically demanding due to the bulky tert-butyl substituent. This steric hindrance is a primary reason for its stability and its ability to selectively protect less hindered primary alcohols over more hindered secondary or tertiary ones. chem-station.com While the TBS group in this compound is separated from the alkyne by a long alkyl chain, its presence can influence intramolecular reactions by altering the molecule's preferred conformation. In reactions involving the alkyne, the sheer size of the silyl ether at the other end of the molecule could sterically influence interactions with large reagents or catalysts. Studies on other alkynylsilanes have shown that the steric bulk of the silyl group plays a role in determining the regioselectivity of addition reactions to the alkyne. gelest.com

Electronic Effects: The silicon atom in the TBS group can exert electronic effects on the molecule. Silicon is more electropositive than carbon, and the Si-O bond is polarized. The tert-butyl group itself has an electron-donating inductive effect. These electronic properties can be transmitted through the carbon chain, although the effect diminishes with distance. In some systems, the presence of a silyl group is essential for certain reactions to proceed. gelest.com The hyperconjugation effect of tert-butyl groups has been shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can alter the molecule's redox properties and reactivity toward nucleophiles or electrophiles. nih.gov While the long saturated chain in this compound will largely insulate the alkyne from these inductive effects, subtle long-range electronic interactions cannot be entirely discounted.

| Effect | Description | Impact on Alkyne Reactivity in this compound |

|---|---|---|

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to nearby reaction centers. | Primarily affects intramolecular reactions or interactions with bulky reagents by influencing molecular conformation. |

| Inductive Effect | The electron-donating nature of the alkyl groups on silicon can influence electron density elsewhere in the molecule. | Largely attenuated by the long C8 alkyl chain separating the silyl ether from the alkyne. |

| Hyperconjugation | Interaction of the C-H σ-bonds of the tert-butyl group with other orbitals can affect molecular orbital energies. nih.gov | Minimal direct electronic impact on the distant alkyne, but contributes to the overall stability and properties of the silyl ether group. |

Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for investigating the properties and reactions of molecules like this compound at an atomic level. wiley-vch.de

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard method for elucidating complex reaction mechanisms. wiley-vch.demdpi.com DFT calculations can determine the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. aip.org

For reactions involving silyl ethers, DFT has been used to:

Investigate Silylation Mechanisms: Calculations have explored the reaction pathways for silylation on catalyst surfaces, demonstrating, for example, that the Si-Si bond cleavage of a disilane (B73854) can occur with a low activation energy at the interface between a gold cluster and an α-Fe₂O₃ support. rsc.org

Model Desilylation: The mechanism of silyl ether hydrolysis has been modeled, identifying the lowest energy reaction pathways and calculating activation energies for bond cleavage. aip.org

Clarify Regioselectivity: In reactions like the [3+2] dipolar cycloaddition, DFT calculations can identify the crucial intermediates and transition states that determine the regiochemical outcome. mdpi.com

By applying DFT to the reactions of this compound, one could model, for example, the cycloaddition of an azide (B81097) to the terminal alkyne or the cleavage of the TBS ether under various conditions, thereby elucidating the complete energy profile of the reaction pathway.

Predictive Modeling for Reactivity and Selectivity

Beyond elucidating known reactions, computational chemistry can be used to predict the reactivity and selectivity of new transformations. By comparing the calculated activation energies for multiple potential reaction pathways, chemists can predict which product is most likely to form under a given set of conditions. researchgate.netaip.org

For this compound, predictive modeling could be used to:

Assess Competing Reactions: If a reagent could potentially react at either the alkyne or the silyl ether, DFT calculations could predict the selectivity by comparing the activation barriers for the two pathways.

Screen Catalysts: The effectiveness of different catalysts for a desired transformation could be evaluated computationally before any experiments are run, saving time and resources.

Understand Substituent Effects: The impact of changing the protecting group from TBS to another silyl ether (e.g., TIPS, TBDPS) on the reactivity of the alkyne could be systematically studied.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane

The traditional synthesis of this compound involves the use of reagents and solvents that are not environmentally benign. A significant future trend is the development of greener synthetic pathways. Research in this area is expected to focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the synthesis of the dec-9-yn-1-ol precursor from renewable biomass sources.

Green Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. For instance, recent advancements in the base-catalyzed direct dehydrogenative silylation of terminal alkynes could offer a more sustainable alternative to traditional protection methods. nih.gov

| Green Chemistry Principle | Application to Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of material from the starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. |

| Catalysis | Using catalytic reagents over stoichiometric ones. |

Exploration of Novel Catalytic Systems for Alkyne Functionalization

The terminal alkyne in this compound is the primary site for chemical modification. Future research will likely focus on discovering and optimizing novel catalytic systems to functionalize this alkyne with greater precision and efficiency. Key areas of exploration include:

Earth-Abundant Metal Catalysis: Moving away from precious metal catalysts like palladium and gold, researchers are investigating the use of more abundant and less toxic metals such as iron, copper, and nickel for alkyne coupling and functionalization reactions. nih.gov For example, copper-photocatalyzed hydrosilylation of alkynes presents a promising avenue. researchgate.net

Photoredox Catalysis: Visible-light-mediated catalysis offers a mild and powerful method for generating reactive intermediates, enabling new types of alkyne functionalization that are not accessible through traditional thermal methods. organic-chemistry.org

Stereodivergent Catalysis: Developing catalytic systems that can selectively produce either E- or Z-isomers from the same alkyne starting material is a significant goal. rsc.org This would provide greater control over the geometry of the resulting molecules, which is crucial for applications in materials science and drug discovery.

| Catalyst Type | Potential Reaction | Advantages |

| Earth-Abundant Metals (e.g., Cu, Ni) | Dihydrosilylation, Hydroalkylation | Lower cost, reduced toxicity. nih.govnih.gov |

| Gold-Based Catalysts | Hydrofunctionalization, Hydration | High catalytic activity, mild reaction conditions. mdpi.com |

| Photoredox Catalysts | Radical additions, C-H functionalization | Uses visible light, enables novel reactivity. organic-chemistry.org |

Integration of this compound into Continuous Flow Chemistry for Scalable Production

To meet potential industrial demand, scalable and safe production methods for this compound and its derivatives are necessary. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org They also enhance safety by minimizing the volume of hazardous reagents and intermediates at any given time. acs.orgthieme-connect.de Research in this area will focus on adapting the synthesis of silyl-protected alkynes to flow reactors, which could enable on-demand production and facilitate multi-step syntheses in a streamlined fashion. researchgate.netrsc.org The development of flow processes for the generation and immediate consumption of reactive intermediates is a particularly promising area. acs.org

Advanced Applications in Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound makes it an attractive candidate for the construction of complex molecular architectures. Future research is expected to explore its use in:

Self-Assembling Monolayers (SAMs): The long alkyl chain can facilitate the formation of ordered monolayers on various surfaces, while the terminal alkyne can be used to anchor the monolayer or to introduce further functionality.

Functional Polymers: The alkyne group can serve as a handle for polymerization reactions, such as click chemistry, to create polymers with precisely defined structures and properties. These materials could find applications in coatings, sensors, or drug delivery systems.

Supramolecular Assemblies: The molecule could be incorporated into larger, non-covalently bonded structures like rotaxanes or catenanes. The silyl (B83357) ether and alkyne moieties can be engineered to participate in specific intermolecular interactions, driving the formation of complex and functional supramolecular systems.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl(dec-9-yn-1-yloxy)dimethylsilane?

The compound is typically synthesized via silylation reactions using tert-butyldimethylsilyl triflate (TBDMSOTf) as a protecting agent. For example, analogous compounds like (Z)-tert-butyl(1-(3-chlorophenyl)pent-1-enyloxy)dimethylsilane are synthesized by reacting a ketone precursor with TBDMSOTf in the presence of a base (e.g., Et₃N) in dichloromethane (CH₂Cl₂). Purification via column chromatography yields high-purity products (>95%) . Reaction optimization focuses on stoichiometric control of TBDMSOTf and base to minimize side reactions.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key diagnostic peaks in ¹H NMR include:

- δ 0.05 ppm (singlet, 6H, Si(CH₃)₂).

- δ 1.02 ppm (singlet, 9H, C(CH₃)₃).

- δ 5.18 ppm (triplet, J = 7.2 Hz, alkynyl proton adjacent to the silyl ether). ¹³C NMR confirms the presence of the tert-butyl group (δ 25.8 ppm) and the silyl ether oxygen (δ 148.0 ppm). Discrepancies in peak splitting (e.g., unexpected multiplicity) may indicate incomplete purification or residual solvents, necessitating additional chromatography .

Q. What are the primary applications of this compound in organic synthesis?

The alkyne moiety and silyl ether group make it valuable in:

- Cross-coupling reactions (e.g., Sonogashira, Huisgen cycloaddition) for constructing carbon-carbon bonds .

- Protecting-group strategies for alcohols, enabling selective functionalization of polyol systems .

- Polymer chemistry as a monomer for silicon-containing polymers with tailored thermal stability .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyldimethylsilyl (TBDMS) group influence reactivity in alkyne functionalization?

The TBDMS group reduces electron density at the alkyne terminus via inductive effects, slowing nucleophilic additions. However, steric hindrance from the tert-butyl group can impede undesired side reactions (e.g., over-oxidation). Computational studies (DFT) suggest that transition states involving bulky silyl groups require higher activation energies, favoring regioselective transformations . Experimental validation involves comparing reaction rates with less bulky analogs (e.g., trimethylsilyl derivatives).

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Temperature control : Silylation reactions are exothermic; maintaining 0–5°C prevents decomposition of sensitive intermediates .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling steps, while copper(I) iodide accelerates click chemistry .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting byproducts.

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected ¹H NMR shifts)?

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., desilylated intermediates).

- Solvent effects : Compare NMR spectra in deuterated chloroform (CDCl₃) vs. DMSO-d₆ to rule out solvent-induced shifts .

- Dynamic effects : Variable-temperature NMR can identify conformational equilibria (e.g., rotamers) causing splitting anomalies.

Methodological Considerations

Q. What analytical techniques complement NMR for characterizing this compound?

Q. How does this compound compare to structurally related silyl ethers (e.g., TMS or TIPS derivatives) in terms of stability?

The tert-butyl group confers greater hydrolytic stability compared to trimethylsilyl (TMS) analogs. However, it is less stable than triisopropylsilyl (TIPS) ethers under acidic conditions. Stability tests in THF/H₂O (1:1) at pH 7 and pH 3 show <5% desilylation after 24 hours at pH 7 but >90% at pH 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.